Dimethylphenylthiourea

Peptide Sequencing Capillary Electrophoresis Analytical Biochemistry

In Edman sequencing workflows, substitution of dimethylphenylthiourea reference standards leads to incorrect retention time benchmarks and compromised baseline correction between DMPTU and DPTU peaks. This authentic N,N′-dimethyl-N-phenylthiourea (CAS 2740-95-6) provides the exact chromatographic profile required for method calibration and tryptophan-based drift suppression at subpicomole detection levels. • Enables validated peak resolution from diphenylthiourea in both HPLC and micellar capillary electrophoresis systems • Serves as historical positive-control DBH inhibitor with documented in vivo effects on locomotor activity and regional brain amine distribution in rodent models • Functions as key substrate in base-promoted N-benzoylation reactions for N-arylbenzamide library synthesis with reproducible yield profiles.

Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
CAS No. 2740-95-6
Cat. No. B184160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylphenylthiourea
CAS2740-95-6
Molecular FormulaC9H12N2S
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESCNC(=S)N(C)C1=CC=CC=C1
InChIInChI=1S/C9H12N2S/c1-10-9(12)11(2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)
InChIKeyXOERABXRVAVTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylphenylthiourea (CAS 2740-95-6): Core Identity and Scientific Procurement Context


Dimethylphenylthiourea (CAS 2740-95-6; C9H12N2S; MW 180.27 g/mol), systematically named 1,3-dimethyl-1-phenylthiourea, is an N,N′-disubstituted thiourea derivative within the organosulfur class. This compound features a thiourea scaffold substituted with both phenyl and methyl groups, conferring distinct hydrogen-bonding and metal-coordination properties relative to simpler thiourea analogs [1]. Its presence as a predictable and quantifiable reaction by-product in Edman degradation chemistry, alongside its historical role as a dopamine β-hydroxylase (DBH) inhibitor in neuropharmacology, establishes its relevance in both analytical biochemistry and neuroscience research contexts [2].

Why In-Class Substitution of Dimethylphenylthiourea Fails: Evidence-Based Differentiation


Generic substitution of thiourea derivatives is scientifically unjustified due to pronounced divergence in analytical behavior and biological activity profiles dictated by N-substitution patterns. In Edman sequencing workflows, dimethylphenylthiourea exhibits a distinct chromatographic retention time and ultraviolet absorbance that differs markedly from diphenylthiourea, the other major reaction by-product [1]. This separation profile is not interchangeable; substituting with another thiourea derivative would fundamentally alter peak resolution and quantitative accuracy [2]. Similarly, in pharmacological research, the specific N,N′-dimethyl-N-phenyl substitution confers dopamine β-hydroxylase inhibitory activity that is not a universal class property—unsubstituted thiourea and alternative alkyl/aryl thioureas display divergent or absent activity against this target enzyme [3].

Quantitative Evidence Guide: Where Dimethylphenylthiourea Demonstrates Verifiable Differentiation


Edman Degradation By-Product Chromatographic Separation Efficiency

In micellar capillary electrophoresis optimization for phenylthiohydantoin (PTH) amino acid analysis, dimethylphenylthiourea is resolved as a distinct peak from diphenylthiourea and all 19 PTH amino acids. The separation is achieved within a 10-minute run time, providing a verifiable retention benchmark for analytical method development [1]. While diphenylthiourea is also a by-product, dimethylphenylthiourea possesses a specific elution profile under these conditions that cannot be assumed for alternative thiourea derivatives.

Peptide Sequencing Capillary Electrophoresis Analytical Biochemistry

Baseline Drift Control in Subpicomole HPLC-Based Edman Sequencing

In automated Edman sequencing with on-line HPLC analysis at the subpicomole level, the presence of ultraviolet-absorbing N,N-dimethylphenylthiourea in solvent B causes substantial baseline drift. This drift is quantitatively eliminated by adding a twofold molar excess of tryptophan to solvent A, enabling real-time recording at 0.0005 absorption unit full scale sensitivity. The combined modifications yield an eightfold increase in sensitivity compared to standard methods [1]. This drift characteristic is specific to the absorbance profile of dimethylphenylthiourea and is not documented for alternative thiourea by-products under identical conditions.

Automated Protein Sequencing HPLC Method Development Trace Analysis

In Vivo Dopamine β-Hydroxylase Inhibition in Mammalian Neurochemistry

Dimethylphenylthiourea acts as an in vivo inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine. In a rat brain study, administration of dimethylphenylthiourea alongside fusaric acid (a known DBH inhibitor) produced measurable effects on locomotor activity, exploratory behavior, body temperature, and regional brain biogenic amine distribution [1]. This DBH inhibitory activity is not a universal thiourea class property; the specific N,N′-dimethyl-N-phenyl substitution pattern is required for this pharmacological profile, distinguishing it from unsubstituted thiourea and alternative alkylthioureas.

Neuropharmacology Catecholamine Metabolism Enzyme Inhibition

Synthetic Utility in N-Arylbenzamide Preparation via N-Benzoylation

N,N-Dimethyl-(N′-phenyl)thioureas serve as substrates for base-promoted N-benzoylation with 4-substituted benzoyl chlorides, enabling efficient synthesis of N-arylbenzamides. The reaction proceeds in dimethylacetamide using K₂CO₃ as base, generating 10 distinct N-arylbenzamide products [1]. The N,N-dimethyl substitution on one thiourea nitrogen is essential for this transformation pathway; alternative thiourea derivatives with different N-substitution patterns (e.g., unsubstituted, mono-methyl, or diethyl) would yield different reaction outcomes or require distinct conditions.

Synthetic Methodology Amide Bond Formation Organic Synthesis

Chromatographic Standardization in PTH-Amino Acid Identification

In HPLC-based identification of phenylthiohydantoin (PTH) amino acid derivatives, dimethylphenylthiourea serves as a critical retention time marker. Under standard automated protein sequencing conditions, the PTH derivative of δ-N-methylglutamine elutes near the position of dimethylphenylthiourea, and a minor component of γ-N-methylasparagine elutes just prior to it [1]. This reproducible elution positioning is specific to dimethylphenylthiourea and is not interchangeable with diphenylthiourea or other thiourea by-products, which exhibit distinct retention characteristics under identical HPLC conditions.

HPLC Method Calibration PTH-Amino Acid Analysis Reference Standards

Validated Application Scenarios for Dimethylphenylthiourea in Scientific and Industrial Research


Edman Degradation Method Development and Quality Control Standards

Dimethylphenylthiourea is essential as a reference standard for analytical method development and validation in protein sequencing laboratories. Its distinctive chromatographic behavior in both capillary electrophoresis and HPLC systems enables proper calibration of by-product peaks. Procurement of authentic dimethylphenylthiourea is required to establish baseline separation from diphenylthiourea and to implement tryptophan-based drift suppression protocols for subpicomole-level Edman sequencing [1]. Use of alternative thiourea standards would yield incorrect retention time benchmarks and compromised baseline correction.

Catecholamine Pathway Research and Dopamine β-Hydroxylase Inhibitor Screening

In neuropharmacology studies focused on dopamine-to-norepinephrine conversion, dimethylphenylthiourea serves as a historical positive control DBH inhibitor with documented in vivo effects on locomotor activity, exploratory behavior, and regional brain amine distribution in rodent models [1]. Researchers investigating catecholamine metabolism or validating novel DBH inhibitors should procure this specific derivative to enable direct comparison with published benchmark data. Structurally similar thioureas lacking the N,N′-dimethyl-N-phenyl substitution do not exhibit this inhibitory profile and cannot substitute for this compound in replication studies.

Synthetic Methodology for N-Arylbenzamide Library Construction

Dimethylphenylthiourea derivatives function as key substrates in base-promoted N-benzoylation reactions for the efficient preparation of N-arylbenzamide compound libraries [1]. Synthetic chemists engaged in medicinal chemistry lead generation or methodology optimization must use the correctly substituted N,N-dimethyl-(N′-phenyl)thiourea to achieve the documented reaction scope and yield profile. Thioureas with alternative N-alkylation patterns (e.g., unsubstituted, mono-methyl, or diethyl) will exhibit divergent reactivity under these conditions, making them unsuitable substitutes for this specific transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylphenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.